1,2-Benzisothiazol-3(2H)-one, sodium salt (BIT) is primarily studied for its biocidal properties. It exhibits antifungal and antibacterial activity against a broad spectrum of microorganisms, including bacteria, fungi, and algae []. This makes it a potential candidate for various applications in scientific research, such as:
The exact mechanisms of BIT's antimicrobial activity are still under investigation. However, research suggests that it may interfere with the cell membrane function and protein synthesis of microorganisms []. This disrupts essential cellular processes, leading to cell death.
Beyond its biocidal properties, BIT is also being explored for potential applications in other areas of scientific research, such as:
1,2-Benzisothiazol-3(2H)-one, sodium salt, commonly referred to as benzisothiazolinone sodium salt, is an organic compound with the molecular formula C₇H₄NNaOS and a molecular weight of approximately 174.2 g/mol . This compound is typically encountered as a yellow powder and is known to be an irritant and skin sensitizer. It has been associated with allergic contact dermatitis in occupational settings, particularly in industries such as paint manufacturing and rubber production .
The exact mechanism of BIT's biocidal action is not fully understood. However, it is believed to disrupt the cell membrane of fungi and bacteria, leading to cell death []. The presence of the nitrogen and sulfur atoms in the benzisothiazol ring likely plays a role in this process, but further research is needed to elucidate the specific interactions.
1,2-Benzisothiazol-3(2H)-one, sodium salt exhibits notable antimicrobial properties. It has been shown to be effective against both gram-positive and gram-negative bacteria, making it valuable in various industrial applications as a preservative and biocide . Moreover, it has been classified as a potential sensitizer, which raises concerns regarding its use in consumer products that may come into direct contact with skin .
The synthesis of 1,2-benzisothiazol-3(2H)-one typically involves the reaction of benzene derivatives with thioamide compounds. The sodium salt form is produced by neutralizing the corresponding acid with sodium hydroxide or sodium carbonate. This method allows for the control of purity and yield, which are critical for industrial applications.
The primary applications of 1,2-benzisothiazol-3(2H)-one, sodium salt include:
Studies on 1,2-benzisothiazol-3(2H)-one indicate that its interaction with biological systems can lead to sensitization reactions. The compound's potential to cause skin irritation necessitates careful handling and formulation practices to mitigate risks associated with exposure . Additionally, assessments have shown that while it poses some ecological risks, it is not classified as hazardous to aquatic environments under specific conditions .
Several compounds share structural similarities with 1,2-benzisothiazol-3(2H)-one. Below is a comparison highlighting their uniqueness:
Compound Name | CAS Number | Key Features |
---|---|---|
1,2-Benzisothiazol-3(2H)-one | 2634-33-5 | Antimicrobial; skin sensitizer |
2-Mercaptobenzothiazole | 149-30-4 | Used as a rubber accelerator; less water-soluble |
Benzothiazole | 95-14-7 | Used in dyes; lower antimicrobial activity |
Benzisothiazolinone | 2634-33-5 | Similar antimicrobial properties; used in coatings |
Uniqueness: The sodium salt form of 1,2-benzisothiazol-3(2H)-one stands out due to its enhanced solubility in water compared to its parent compound, which facilitates its use in aqueous formulations. Its specific application as an effective biocide differentiates it from other similar compounds that may not have the same level of efficacy against microbial growth.
Corrosive;Irritant;Environmental Hazard